![molecular formula C25H16N4O5S2 B2726721 N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE CAS No. 349441-00-5](/img/structure/B2726721.png)
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE is a complex organic compound known for its diverse applications in scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Nitrophenyl Sulfonyl Group: The thiazole derivative is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the nitrophenyl sulfonyl group.
Coupling with Quinoline Derivative: The final step involves coupling the thiazole derivative with a quinoline-4-carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research rather than large-scale industrial applications. the synthetic routes mentioned above can be scaled up with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The nitrophenyl sulfonyl group and thiazole ring are key functional groups that contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-pyridinecarboxamide
- N-[5-(4-nitrophenyl)sulfanyl-1,3-thiazol-2-yl]acetamide
- N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylethylbenzamide
Uniqueness
N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]-2-PHENYLQUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core with a thiazole ring and a nitrophenyl sulfonyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
IUPAC Name |
N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N4O5S2/c30-24(20-14-22(16-6-2-1-3-7-16)27-21-9-5-4-8-19(20)21)28-25-26-15-23(35-25)36(33,34)18-12-10-17(11-13-18)29(31)32/h1-15H,(H,26,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHNQQZDWFUBLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC=C(S4)S(=O)(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
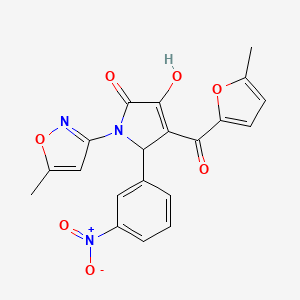
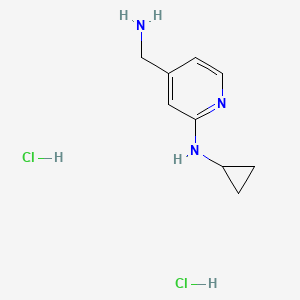
![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2726640.png)
![8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-[2-(piperidin-1-yl)ethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2726642.png)
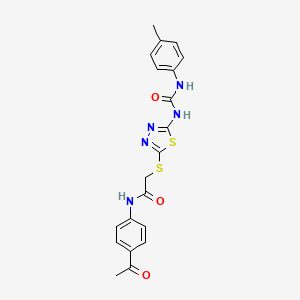
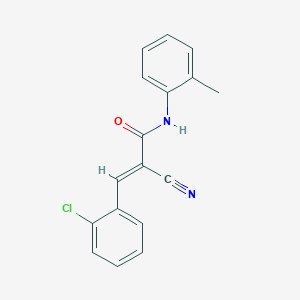
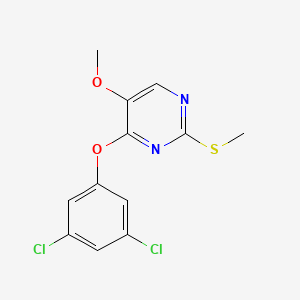
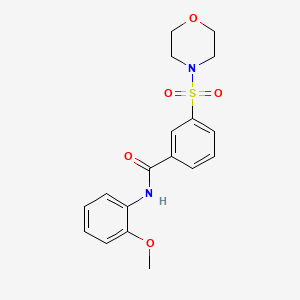
![2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2726651.png)
![7-Chloro-4-methoxy-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B2726652.png)
![methyl 4-[3-(benzenesulfonyl)-1-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B2726653.png)
![(E)-ethyl 6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2726658.png)

